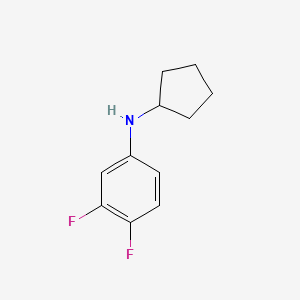![molecular formula C9H11NO5 B13247802 3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13247802.png)
3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of the oxazole derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the formation of the BOC-protected compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The BOC group can be selectively removed or substituted under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, and trifluoroacetic acid . Reaction conditions vary depending on the desired transformation, but typically involve ambient temperature or mild heating.
Major Products Formed
The major products formed from these reactions include BOC-protected amines, deprotected amines, and various oxazole derivatives .
Scientific Research Applications
3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid involves the protection of amine groups through the formation of a BOC-protected intermediate. This protection prevents unwanted side reactions during subsequent synthetic steps. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: Similar in structure and function, used for protecting amine groups in peptides.
tert-Butyloxycarbonyl-protected dipeptides: Used in peptide synthesis with similar protecting group strategies.
Uniqueness
3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid is unique due to its oxazole ring structure, which imparts distinct reactivity and stability compared to other BOC-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the oxazole ring is required .
Properties
Molecular Formula |
C9H11NO5 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H11NO5/c1-9(2,3)14-8(13)5-4-6(7(11)12)15-10-5/h4H,1-3H3,(H,11,12) |
InChI Key |
LQKSBDDJUVFLDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


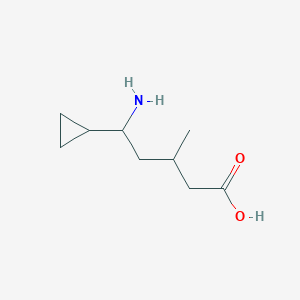
![5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one](/img/structure/B13247743.png)
![2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13247758.png)
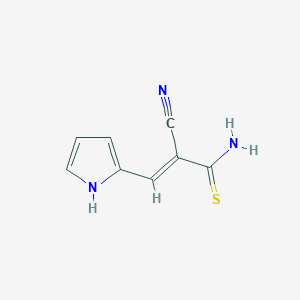
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13247774.png)
![4-Methoxy-2-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrrolidine](/img/structure/B13247785.png)
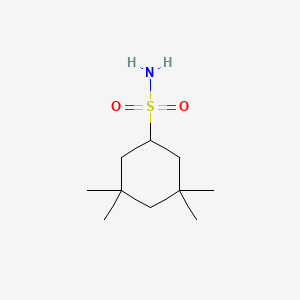
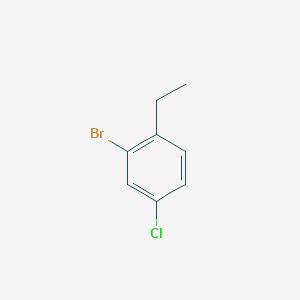
![1-[Cyano(methyl)amino]propan-2-ol](/img/structure/B13247796.png)
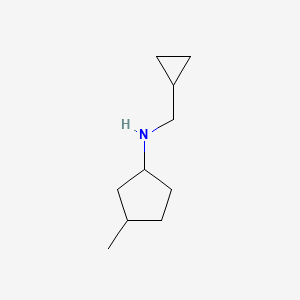
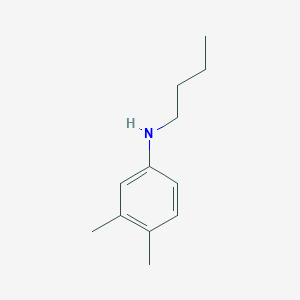
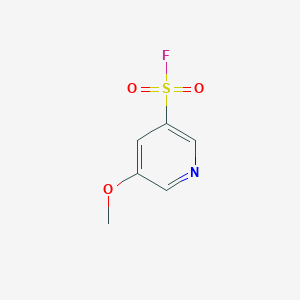
![Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride](/img/structure/B13247807.png)
